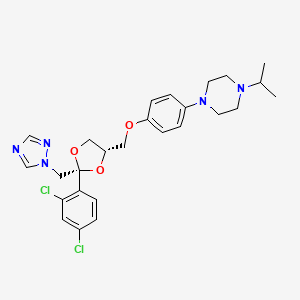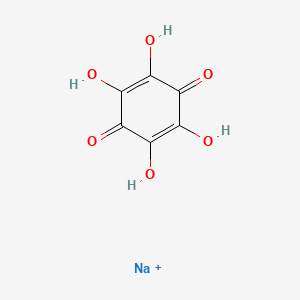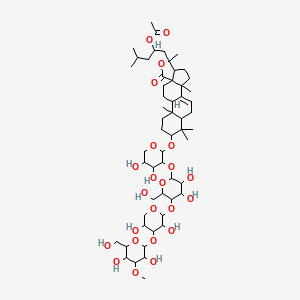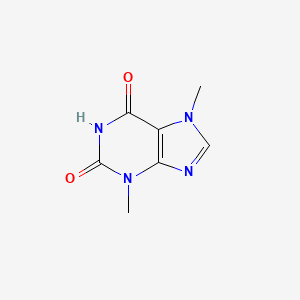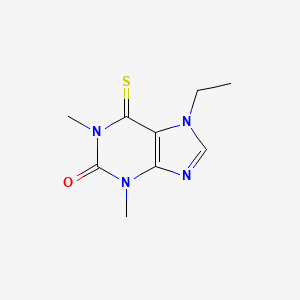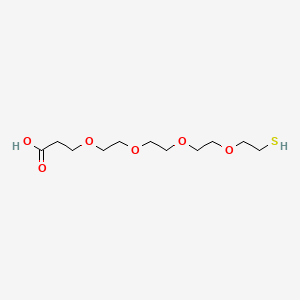
Thiol-PEG4-acid
Descripción general
Descripción
Thiol-PEG4-acid is a PEG-based PROTAC linker . It contains a thiol group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
Thiol-PEG4-acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Molecular Structure Analysis
The molecular weight of Thiol-PEG4-acid is 282.35 and its formula is C11H22O6S .
Chemical Reactions Analysis
Thiols can readily oxidize to disulfides, sulfinic acid, and sulfonic acid . The oxidation of thiols to disulfides can even occur in the presence of atmospheric air .
Physical And Chemical Properties Analysis
Thiol-PEG4-acid is a liquid . It is hydrophilic, which increases its solubility in aqueous media .
Aplicaciones Científicas De Investigación
Surface Modification
Thiol-PEG4-acid is used to modify surfaces such as quantum dots, monolayers, and magnetic particles. This modification can improve the stability and solubility of these materials, which is crucial for various applications in nanotechnology and materials science .
Drug Development
In drug discovery, Thiol-PEG4-acid serves as a PEG-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are molecules designed to degrade specific proteins within cells, representing a novel approach in targeted therapy .
Bioconjugation and Labeling
This compound is utilized in bioconjugation and labeling processes, where it helps in attaching biomolecules to drugs or fluorescent dyes for tracking and analytical purposes. This is particularly useful in the study of biological processes and disease diagnostics .
Nanoparticle Drug Delivery
Thiol-PEG4-acid plays a role in the development of nanoparticle-based drug delivery systems. By attaching to drug-carrying nanoparticles, it can enhance their circulation time and targeting capabilities, leading to more effective treatments with reduced side effects .
PEGylation of Proteins
The compound is involved in the PEGylation of proteins, which is the process of attaching polyethylene glycol (PEG) chains to proteins or peptides. This modification can protect therapeutic proteins from degradation and reduce immunogenicity .
Prodrug and ADC Development
Thiol-PEG4-acid is used in the development of prodrugs and Antibody-Drug Conjugates (ADCs), where it acts as a linker that releases drugs in a controlled manner upon reacting with thiol groups in the body. This allows for targeted therapy with minimal off-target effects .
Mecanismo De Acción
Target of Action
Thiol-PEG4-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Thiol-PEG4-acid, as a PEG-based PROTAC linker, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . The thiol group in Thiol-PEG4-acid can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . This interaction allows the formation of PROTAC molecules, which can selectively degrade target proteins .
Biochemical Pathways
The primary biochemical pathway involved in the action of Thiol-PEG4-acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming PROTAC molecules, Thiol-PEG4-acid enables the selective degradation of target proteins, thereby influencing the associated biochemical pathways .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media due to the hydrophilic peg spacer This property can potentially enhance its bioavailability
Result of Action
The primary result of Thiol-PEG4-acid’s action is the degradation of target proteins within cells . By linking an E3 ubiquitin ligase ligand to a target protein ligand, Thiol-PEG4-acid facilitates the ubiquitination and subsequent degradation of the target protein . This can influence various cellular processes depending on the specific target protein.
Action Environment
The action of Thiol-PEG4-acid can be influenced by various environmental factors. For instance, the reactivity of the thiol group can be affected by the presence of oxidizing agents or transition metals Additionally, the stability and efficacy of the formed PROTAC molecules can be influenced by factors such as pH, temperature, and the presence of other biomolecules
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O6S/c12-11(13)1-2-14-3-4-15-5-6-16-7-8-17-9-10-18/h18H,1-10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLGUGSEJFKLED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627910 | |
| Record name | 1-Sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiol-PEG4-acid | |
CAS RN |
749247-06-1 | |
| Record name | 1-Sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



